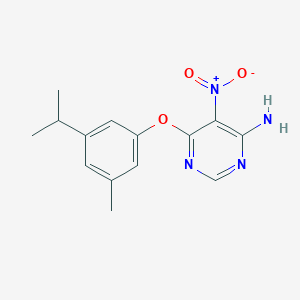

6-(3-Isopropyl-5-methylphenoxy)-5-nitropyrimidin-4-amine

Description

6-(3-Isopropyl-5-methylphenoxy)-5-nitropyrimidin-4-amine (CAS: 497063-52-2) is a pyrimidine derivative characterized by a nitropyrimidin-4-amine core substituted with a phenoxy group bearing isopropyl and methyl substituents. Its molecular formula is C₁₄H₁₆N₄O₃, with a molecular weight of 288.30 g/mol .

Properties

IUPAC Name |

6-(3-methyl-5-propan-2-ylphenoxy)-5-nitropyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c1-8(2)10-4-9(3)5-11(6-10)21-14-12(18(19)20)13(15)16-7-17-14/h4-8H,1-3H3,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUPUAJKIPBMVMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2=NC=NC(=C2[N+](=O)[O-])N)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Isopropyl-5-methylphenoxy)-5-nitropyrimidin-4-amine typically involves multiple steps, starting with the preparation of the phenoxy intermediate. The phenoxy intermediate can be synthesized by reacting 3-isopropyl-5-methylphenol with an appropriate halogenated pyrimidine under basic conditions. The nitro group is then introduced through nitration reactions, and the amine group is added via reduction or substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents may also be used to enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

6-(3-Isopropyl-5-methylphenoxy)-5-nitropyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

Substitution: The phenoxy and pyrimidine rings can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the phenoxy or pyrimidine rings.

Scientific Research Applications

6-(3-Isopropyl-5-methylphenoxy)-5-nitropyrimidin-4-amine has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(3-Isopropyl-5-methylphenoxy)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Pyrimidine Derivatives

Biological Activity

Chemical Structure and Properties

The chemical structure of 6-(3-Isopropyl-5-methylphenoxy)-5-nitropyrimidin-4-amine can be described using the following features:

- Molecular Formula: C14H17N3O3

- IUPAC Name: this compound

- Molecular Weight: 285.31 g/mol

This compound is characterized by a pyrimidine ring substituted with an isopropyl and methyl group, as well as a nitro group, which may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance:

-

Mechanisms of Action:

- Compounds with similar structures have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Specific studies demonstrated that derivatives of pyrimidine compounds exhibited IC50 values in the low micromolar range against various cancer types, indicating significant potency.

- Case Study:

Antimicrobial Activity

Additionally, the compound's structural features suggest potential antimicrobial properties:

- Mechanism:

- The presence of the nitro group is often associated with antimicrobial activity, as it can disrupt bacterial DNA synthesis.

- Research Findings:

- A study indicated that related compounds displayed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound could possess similar properties.

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor:

- Specific Targets:

- Research has shown that certain pyrimidine derivatives can inhibit key enzymes involved in cancer progression and inflammation, such as EGFR and IL-6.

- Inhibition Studies:

- Inhibition assays demonstrated effective binding affinities for these targets, which may translate into therapeutic applications for diseases characterized by dysregulated enzyme activity.

Table 1: Summary of Biological Activities

Table 2: Comparison of Anticancer Activity

| Compound Name | IC50 (µM) | Cancer Type |

|---|---|---|

| Compound A (similar structure) | 0.67 | Prostate |

| Compound B (related derivative) | 0.80 | Colon |

| This compound | TBD | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.